ML344

描述

ML344 is a chemical compound known for its role as an agonist of the Vibrio cholerae CqsS transmembrane receptor. This compound is significant in the study of quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound acts as an inducer of light production without the need for autoinducers, making it a valuable tool in microbiological research .

准备方法

合成路线和反应条件: ML344的合成涉及几个步骤,首先是制备核心结构,然后是引入特定的官能团。具体的合成路线和反应条件是专有的,没有公开详细披露。 它通常涉及有机合成技术,如亲核取代反应、缩合反应以及色谱法等纯化步骤 .

工业生产方法: this compound的工业生产可能会遵循类似的合成路线,但在更大规模上进行。 这将涉及优化反应条件以最大限度地提高产量和纯度,使用工业级试剂,并采用大型纯化技术,如结晶或大规模色谱法 .

化学反应分析

反应类型: ML344会发生各种化学反应,包括:

氧化: this compound可以在特定条件下氧化形成氧化衍生物。

还原: 还原反应可以改变this compound上的官能团,可能会改变其生物活性。

常见试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如硼氢化钠或氢化铝锂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生多种取代的this compound类似物 .

科学研究应用

Chemistry

- Quorum Sensing Studies : ML344 serves as a probe to investigate quorum sensing mechanisms in bacteria. This research is crucial for understanding how bacteria communicate and coordinate their behavior based on population density.

Biology

- Bacterial Virulence : Research using this compound has revealed insights into the role of quorum sensing in bacterial virulence and biofilm formation. Such studies are essential for developing new strategies to combat bacterial infections.

- Biofilm Control : By modulating bacterial behavior, this compound can be utilized in controlling biofilms, which are significant in various medical and industrial contexts.

Industry

- Biotechnology Applications : In industrial biotechnology, this compound can be employed to enhance fermentation processes, improve bioremediation techniques, and manage biofilms in industrial settings.

Case Study 1: Quorum Sensing Modulation

In a study investigating the effects of this compound on Vibrio cholerae, researchers found that treatment with this compound significantly altered gene expression related to virulence factors. The findings indicated that this compound could downregulate genes responsible for biofilm formation, suggesting its potential as an antibacterial agent.

Case Study 2: Industrial Biotechnology

A project focused on using this compound in fermentation processes demonstrated improved yield rates when applied to specific bacterial strains. The modulation of quorum sensing led to enhanced metabolic activity, showcasing its utility in optimizing industrial bioprocesses.

作用机制

ML344通过作为霍乱弧菌CqsS跨膜受体的激动剂发挥作用。该受体参与群体感应途径,该途径根据细胞种群密度调节基因表达。 通过与CqsS受体结合,this compound在没有自诱导剂的情况下诱导光产生,从而调节细菌的通讯和行为 .

类似化合物:

ML343: 霍乱弧菌CqsS受体的另一种激动剂,结构上与this compound不同,但具有类似的生物活性。

LuxQ激动剂: 针对LuxQ受体的化合物,它是群体感应途径的另一个组成部分 .

This compound的独特性: this compound的独特性在于它对CqsS受体的特异性作用以及它在没有自诱导剂的情况下诱导光产生的能力。 这使得它成为研究群体感应和开发新的抗菌策略的宝贵工具 .

相似化合物的比较

ML343: Another agonist of the Vibrio cholerae CqsS receptor, structurally distinct from ML344 but with similar biological activity.

LuxQ Agonists: Compounds that target the LuxQ receptor, another component of the quorum sensing pathway .

Uniqueness of this compound: this compound is unique due to its specific action on the CqsS receptor and its ability to induce light production without autoinducers. This makes it a valuable tool for studying quorum sensing and developing new antimicrobial strategies .

生物活性

ML344 is a novel analog of calcitriol, the active form of vitamin D3, developed to enhance antitumor activity while minimizing hypercalcemic side effects commonly associated with calcitriol. This compound has been investigated for its potential therapeutic applications in various cancer types, including breast cancer, glioblastoma, and head and neck squamous cell carcinoma.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity across multiple cancer cell lines. Key findings include:

- In Vitro Studies :

- This compound significantly reduces cell viability in various cancer cell lines:

- The compound also inhibits cell migration and invasion:

In Vivo Studies

In vivo studies conducted on CF1 mice demonstrated the following:

- Calcemic Effects : Unlike calcitriol, this compound did not induce hypercalcemia when administered at a dose of 5 μg/kg body weight over a period of 96 hours.

- Body Weight and Hematocrit : No significant changes were observed in body weight or hematocrit levels, indicating a favorable safety profile .

Binding Affinity to Vitamin D Receptor

Computational studies have shown that this compound binds to the vitamin D receptor (VDR) with greater affinity than calcitriol:

- Binding Affinity :

Summary of Research Findings

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In Vitro | Breast Adenocarcinoma | Decreased viability (p < 0.001), inhibited migration |

| In Vitro | Glioblastoma | Decreased viability (p < 0.001) |

| In Vitro | Head and Neck Squamous Carcinoma | Decreased viability (p < 0.001) |

| In Vivo | CF1 Mice | No hypercalcemia; stable body weight and hematocrit levels |

| Computational | VDR Binding | Greater binding affinity compared to calcitriol |

Case Study: Breast Cancer Cell Lines

In a study assessing the effects of this compound on breast cancer cell lines, it was found that treatment with this compound resulted in a statistically significant reduction in cell viability and motility compared to control groups. The results suggest that this compound may effectively inhibit tumor progression by targeting cellular mechanisms involved in growth and invasion.

Case Study: Glioblastoma Multiforme

Another study focused on glioblastoma multiforme revealed that this compound not only decreased cell viability but also altered the cytoskeletal architecture of treated cells, indicating potential pathways through which this compound exerts its antitumor effects.

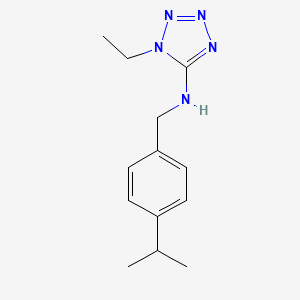

属性

分子式 |

C13H19N5 |

|---|---|

分子量 |

245.32 g/mol |

IUPAC 名称 |

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine |

InChI |

InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17) |

InChI 键 |

KTDWVPGNCOUOEH-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |

规范 SMILES |

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ML344; ML-344; ML 344; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。